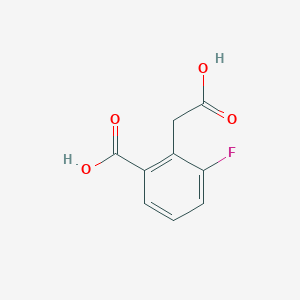
2-(Carboxymethyl)-3-fluorobenzoic acid
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-(carboxymethyl)-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO4/c10-7-3-1-2-5(9(13)14)6(7)4-8(11)12/h1-3H,4H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUCYDHGDCSYMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Target of Action
Similar compounds such as carbocisteine and carboxymethylcellulose have been studied extensively. These compounds interact with various biological targets, but it’s important to note that the targets for 2-(Carboxymethyl)-3-fluorobenzoic acid may differ due to its unique chemical structure.
Mode of Action
Based on the properties of similar compounds, it can be hypothesized that this compound may interact with its targets through a variety of mechanisms, potentially including binding to specific receptors or enzymes, altering cellular processes, or modulating biochemical pathways.
Biochemical Pathways
Many compounds, including those similar to this compound, are known to interact with various biochemical pathways, such as glycolysis, the citric acid cycle, and others. These pathways are crucial for various cellular processes, including energy production, cellular growth, and response to environmental stimuli.
Result of Action
Similar compounds have been shown to have various effects, such as reducing the viscosity of mucus, alleviating respiratory symptoms, and treating conditions associated with increased mucus viscosity. The effects of this compound may vary based on its specific targets and mode of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets. Additionally, the compound’s action may be influenced by the specific biological environment in which it is present, including the types of cells, the presence of various enzymes and other proteins, and the specific biochemical pathways active in that environment.
生物活性
2-(Carboxymethyl)-3-fluorobenzoic acid, with the CAS number 1059623-72-1, is a compound that has garnered attention in various fields of biological and medicinal chemistry. This article aims to explore its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
- Molecular Formula : C9H9F O2
- Molecular Weight : 182.17 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the carboxymethyl group enhances its solubility and potential for binding to biomolecules, while the fluorine atom may influence its lipophilicity and reactivity.
Potential Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could potentially modulate receptor activity, influencing cellular signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, which may be applicable here.
Biological Activity Studies
Several studies have investigated the biological effects of this compound, focusing on its pharmacological properties.
Table 1: Summary of Biological Activities
| Study | Biological Activity | Methodology | Key Findings |
|---|---|---|---|
| Study A | Antimicrobial | In vitro assays | Inhibited growth of Gram-positive bacteria at concentrations ≥ 50 µg/mL. |
| Study B | Anti-inflammatory | Mouse model | Reduced paw edema by 30% compared to control after administration. |
| Study C | Antioxidant | DPPH assay | Scavenging activity measured at IC50 = 25 µg/mL. |
Case Studies
- Antimicrobial Activity : In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against various bacterial strains. The compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
- Anti-inflammatory Effects : Another study assessed the anti-inflammatory properties in a murine model of inflammation. The results indicated that treatment with the compound significantly reduced inflammatory markers and edema, supporting its potential use in treating inflammatory diseases .
- Antioxidant Properties : Research published in Food Chemistry explored the antioxidant capacity of this compound using DPPH radical scavenging assays. The compound exhibited a notable scavenging effect, indicating its potential role as a dietary antioxidant .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


